3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

BTK inhibitor pyrazinone scaffold structure-activity relationship

BTK inhibitor programs often lack chemical diversity at the C3 aniline position, limiting SAR exploration. 3-((3-Fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one (MW 233.24 Da) addresses this gap with a privileged 1-methylpyrazin-2(1H)-one scaffold bearing a unique 3-fluoro-4-methylaniline substitution not exemplified in leading patent series. • Enables kinase panel screening to differentiate selectivity from ibrutinib and other clinical BTK inhibitors. • Fragment-like size (233 Da) provides substantial optimization headroom for potency improvement while preserving drug-like properties. • Synthetic accessibility supports rapid SAR expansion and PROTAC degrader conjugation strategies. Supplied as a research-grade building block with full analytical characterization. Custom synthesis and scale-up options available upon request.

Molecular Formula C12H12FN3O
Molecular Weight 233.246
CAS No. 2309570-46-3
Cat. No. B2418227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one
CAS2309570-46-3
Molecular FormulaC12H12FN3O
Molecular Weight233.246
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CN(C2=O)C)F
InChIInChI=1S/C12H12FN3O/c1-8-3-4-9(7-10(8)13)15-11-12(17)16(2)6-5-14-11/h3-7H,1-2H3,(H,14,15)
InChIKeyWCDOMHQGWHGEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one – Chemical Identity & Procurement


3-((3-Fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a fluorinated pyrazinone derivative (C12H12FN3O, MW 233.24 g/mol) that belongs to the 1-methylpyrazin-2(1H)-one scaffold family. This scaffold is a privileged chemotype in kinase inhibitor discovery, particularly for Bruton's tyrosine kinase (BTK) and other clinically relevant kinases. [1] The compound features a 3-fluoro-4-methylaniline moiety at the C3 position and a methyl group at N1, defining a substitution pattern distinct from related pyrazinone-based BTK inhibitors. While direct biological data for this exact compound remain unpublished in peer-reviewed literature or patents, its structural homology to patent-exemplified phenylpyrazinone kinase inhibitors [2] establishes its relevance as a research tool and potential lead-optimization starting point within BTK-targeted programs.

Intended as a chemical probe for BTK-targeted SAR expansion and lead-optimization studies.

Carries a distinct 3-fluoro-4-methylaniline substituent not found in patent-exemplified pyrazinone BTK inhibitors.

No published biological data; procurement supports de novo kinase inhibitor research workflow.

3-((3-Fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one: Substitution Sensitivity


The 1-methylpyrazin-2(1H)-one scaffold exhibits extreme sensitivity to substitution pattern, with minor structural modifications producing dramatic shifts in kinase selectivity and potency. In the Dewdney et al. phenylpyrazinone patent series, example Compound II achieved a BTK IC50 of 0.01 μM, while close structural analogs showed >100-fold differences in potency. [1] Similarly, Blomgren et al. demonstrated that certain pyrazinone amides exhibited BTK IC50 values ≤1 μM, whereas other examples from the same patent family showed IC50 values ≤2 μM, highlighting the non-linear structure-activity relationships inherent to this chemotype. [2] The specific 3-((3-fluoro-4-methylphenyl)amino) substitution pattern in the target compound introduces a distinct fluoro-methyl substitution topology that differs from the phenyl, benzyl, and heteroaryl substituents evaluated in published BTK inhibitor patents. Generic substitution with a superficially 'similar' pyrazinone—such as 3-(phenylamino)-1-methylpyrazin-2(1H)-one or 3-((4-fluorophenyl)amino)-1-methylpyrazin-2(1H)-one—cannot be assumed to preserve binding affinity, kinase selectivity, or cellular activity without experimental validation.

Substitution pattern mismatch

The 3-fluoro-4-methylaniline motif differs from disclosed phenyl/pyrazinone substituents; potency and selectivity may not transfer from patent benchmarks.

Non-linear potency landscape

Within the same 1-methylpyrazin-2(1H)-one scaffold, BTK IC50 values can vary >100-fold; generic pyrazinone analogs cannot be assumed interchangeable.

Selectivity may diverge

Reversible pyrazinone inhibitors may not recapitulate the off-target profile of irreversible covalent BTK inhibitors; selectivity requires independent profiling.

3-((3-Fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one: Differentiation Evidence vs. Pyrazinones and BTK Inhibitors


Uniqueness of 3-Fluoro-4-Methylaniline Substituent

The target compound carries a 3-fluoro-4-methylaniline substituent at the C3 position. Systematic analysis of exemplified compounds in the Dewdney et al. and Blomgren et al. patent families [1] reveals that this specific aniline substitution pattern is absent from the disclosed SAR tables. The closest disclosed analogs in the Dewdney patent (e.g., Compound II, BTK IC50 = 0.01 μM) feature either unsubstituted phenylamino or morpholine-carbonyl-substituted phenylamino motifs; the 3-fluoro-4-methyl substitution represents a distinct pharmacophoric element that cannot be directly compared quantitatively to any published pyrazinone BTK inhibitor. This structural gap provides a scientific rationale for acquiring the target compound as a novel chemical probe for SAR expansion studies.

C3 Substituent Gap
Class-level inference
3-fluoro-4-methyl aniline
Novel chemical probe for SAR expansion
No identical substitution in BTK patent SAR tables
BTK inhibitor pyrazinone scaffold structure-activity relationship

BTK Potency Benchmarking Against Ibrutinib and Pyrazinones

No direct BTK IC50 data exist for 3-((3-fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one. However, the potency range of the pyrazinone chemotype is well-characterized. Ibrutinib, the first-in-class covalent BTK inhibitor, exhibits a BTK IC50 of 0.5 nM. [1] The most potent patent-exemplified pyrazinone, Dewdney Compound II, achieves a BTK IC50 of 0.01 μM (10 nM). [2] Blomgren et al. report pyrazinone amides with BTK IC50 values ranging from ≤1 μM to ≤2 μM. [3] The target compound, as a structurally distinct pyrazinone, is expected to fall within this nanomolar-to-micromolar potency landscape, but its precise IC50 cannot be predicted and must be determined experimentally. Procurement of this compound enables the research community to establish its potency anchor point relative to these well-defined benchmarks.

BTK Potency Landscape
Class-level inference
Not determined / 0.5 nM–2 μM range
Requires experimental IC50 determination
Ibrutinib 0.5 nM, Dewdney II 10 nM, Blomgren exemplars ≤1–2 μM
BTK inhibition IC50 comparison ibrutinib

Kinase Selectivity Profile Inference from Pyrazinone Scaffold

Ibrutinib covalently binds Cys481 in BTK but also inhibits kinases bearing a homologous cysteine (BMX, CSK, BRK, EGFR, ITK, TEC), with IC50 values ranging from 0.8 to 11 nM for these off-targets. [1] Pyrazinone-based BTK inhibitors, including Dewdney Compound II, were designed as reversible inhibitors, potentially offering a differentiated selectivity profile compared to irreversible covalent inhibitors. [2] However, no selectivity data for the target compound exist. The 3-fluoro-4-methylaniline substituent may impart distinct hinge-binding interactions that could alter kinase selectivity relative to known pyrazinones, but this hypothesis requires experimental testing. Procurement of this compound is warranted specifically to probe whether the fluoro-methyl substitution topology confers improved selectivity over clinical covalent BTK inhibitors.

Kinase Selectivity
Class-level inference
Not determined vs. ibrutinib off-targets
Selectivity profiling needed
Ibrutinib hits BMX, ITK, EGFR at sub-nM to low nM
kinase selectivity off-target profiling BTK selectivity

Physicochemical & Drug-Likeness vs. Clinical BTK Inhibitors

The target compound (MW 233.24, logP ~1.45, tPSA 46 Ų, HBD 1, HBA 3) [1] is substantially smaller and more ligand-efficient than clinical BTK inhibitors. Ibrutinib has MW 440.5, logP ~3.3, with higher lipophilicity and molecular complexity. [2] The lower molecular weight and reduced lipophilicity of the target compound predict superior aqueous solubility and potentially better pharmacokinetic developability, although this comes at the cost of fewer binding contacts. The target compound's ligand efficiency metrics (predicted LE ≈ 0.4–0.5 kcal/mol per heavy atom, if activity in the 10–100 nM range) are competitive with or superior to those of larger clinical candidates, making it an attractive fragment-like starting point for structure-based optimization.

Drug-Likeness
Cross-study comparable
MW 233, logP 1.45
Fragment-like starting point
Ibrutinib MW 440, logP 3.3; predicted higher aqueous solubility
drug-likeness physicochemical properties Lipinski parameters

3-((3-Fluoro-4-methylphenyl)amino)-1-methylpyrazin-2(1H)-one: Application Scenarios


BTK SAR Expansion and Lead Optimization

The compound serves as a structurally novel starting point for exploring SAR around the C3 aniline position of the 1-methylpyrazin-2(1H)-one BTK inhibitor scaffold. Its 3-fluoro-4-methylaniline substitution fills a gap in the patent-exemplified chemical space and may yield BTK inhibitors with differentiated potency and selectivity profiles. [1]

Kinase Selectivity Profiling Studies

Procurement enables broad kinase panel screening to determine whether the 3-fluoro-4-methyl substitution imparts a selectivity fingerprint distinct from that of clinical covalent BTK inhibitors such as ibrutinib, which inhibits multiple Tec-family and Src-family kinases. [2]

Fragment-Based Drug Discovery

With a molecular weight of only 233 Da and favorable ligand efficiency metrics, the compound is well-suited as a fragment hit for structure-based drug design campaigns targeting BTK or other kinases. Its small size provides substantial optimization headroom for improving potency while maintaining drug-like properties. [3]

PROTAC and Degrader Tool Compound Synthesis

The pyrazinone scaffold has been employed in the design of BTK-targeting PROTAC degraders. The target compound's unique substitution pattern and synthetic accessibility make it a candidate for conjugation to E3 ligase ligands, potentially yielding novel BTK degraders with properties distinct from those derived from ibrutinib-based PROTACs. [4]

Application
Selection Property
Validation Focus
BTK SAR expansion and lead optimization
Uncharted 3-fluoro-4-methyl substitution pattern
In vitro BTK enzyme assay and cellular activity assessment
Kinase selectivity profiling
Reversible pyrazinone scaffold distinct from covalent binders
Broad kinase panel screen against Tec- and Src-family kinases
Fragment-based hit optimization
Low molecular weight (233 Da) and ligand-efficient core
Ligand efficiency metrics and co-crystallization with BTK
PROTAC degrader tool compound
Synthetic accessibility for E3 ligase conjugation
PROTAC linker optimization and BTK degradation assay
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